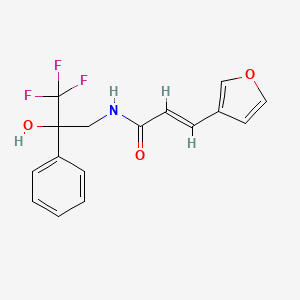

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide is an organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and an acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Furanones or other oxidized furan derivatives.

Reduction Products: Amines derived from the acrylamide moiety.

Substitution Products: Various derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate to metal centers.

Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability or hydrophobicity.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-phenylpropyl)acrylamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

(E)-3-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness: The presence of the trifluoromethyl group in (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds. Additionally, the combination of the furan ring and the acrylamide moiety provides a versatile scaffold for further functionalization and application in various fields.

Actividad Biológica

The compound (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and biological activity. |

| Trifluoromethyl Group | Enhances lipophilicity and may influence pharmacokinetics. |

| Hydroxy Group | Potentially increases solubility and alters interaction with biological targets. |

Antimicrobial Activity

Recent studies have indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, a related study highlighted that derivatives of furan showed inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group may enhance the compound's efficacy by increasing membrane permeability.

Antiviral Activity

Research has demonstrated that certain furan derivatives possess antiviral properties. A notable case study involved the evaluation of similar compounds against SARS-CoV-2, where derivatives showed promising inhibition rates against the main protease (Mpro) of the virus. The structural similarity suggests that this compound could exhibit comparable activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. For example, in vitro studies using Vero and MDCK cell lines have shown that certain furan-containing compounds exhibit low cytotoxicity with CC50 values exceeding 100 μM. This indicates a favorable safety margin for potential therapeutic applications.

Case Studies

- Inhibition of SARS-CoV-2 Mpro : A study identified similar furan derivatives as effective non-peptidomimetic inhibitors of SARS-CoV-2 Mpro with IC50 values around 1.55 μM. This suggests that this compound may also inhibit viral replication pathways effectively.

- Antibacterial Screening : In a comparative study of various furan derivatives against E. coli and S. aureus, compounds with trifluoromethyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.

- Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group may facilitate interactions with lipid membranes, leading to disruption and increased permeability.

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c17-16(18,19)15(22,13-4-2-1-3-5-13)11-20-14(21)7-6-12-8-9-23-10-12/h1-10,22H,11H2,(H,20,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNVBWNOCXBZMT-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C=CC2=COC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.